molecular formula C26H30F3N7O2 B1684543 AST 487 CAS No. 630124-46-8

AST 487

Cat. No.: B1684543
CAS No.: 630124-46-8
M. Wt: 529.6 g/mol
InChI Key: ODPGGGTTYSGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AST 487 (NVP-AST 487) is a small-molecule inhibitor targeting RET (Rearranged during Transfection) kinase, with an IC50 of 880 nM. It suppresses RET autophosphorylation and downstream effector activation, making it a candidate for studying RET-driven cancers such as medullary thyroid carcinoma .

The compound has a molecular formula of C26H30F3N7O2, a molecular weight of 529.56 g/mol, and a CAS number of 630124-46-7. It is supplied as a powder or DMSO solution, with storage recommendations of -20°C for the powder (3-year stability) and -80°C for the solution (1-month usability post-reconstitution) . Its IUPAC name is 1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea, reflecting its urea-based scaffold and trifluoromethyl substituent .

Despite its research utility, this compound violates Lipinski’s Rule of Five due to its molecular weight (>500 Da) and moderate hydrophobicity (XLogP3: 3.8), which may limit oral bioavailability .

Preparation Methods

Synthetic Route and Key Intermediates

The synthesis of AST 487 is structured around two primary aromatic intermediates, which are subsequently coupled via a urea-forming reaction. The canonical SMILES string (CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F) reveals a urea core linking two distinct aromatic systems:

  • 4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline : This intermediate features a trifluoromethyl-substituted benzene ring with a piperazine-ethyl side chain.
  • 4-[6-(Methylamino)pyrimidin-4-yl]oxyphenyl : This component consists of a pyrimidine ring connected to a phenyl group via an ether linkage.

Synthesis of the Trifluoromethyl-Piperazine Intermediate

The trifluoromethyl-piperazine intermediate is synthesized through sequential alkylation and nucleophilic substitution reactions. A reported method involves:

  • Friedel-Crafts alkylation : Introducing the trifluoromethyl group to a benzene ring using trifluoromethylating agents such as CF₃I in the presence of a Lewis acid.
  • Mannich reaction : Installing the piperazine-ethyl side chain via reaction with ethylpiperazine and formaldehyde under basic conditions.

Synthesis of the Pyrimidine-Ether Intermediate

The pyrimidine-ether intermediate is prepared through:

  • Nucleophilic aromatic substitution : Reaction of 4-chloro-6-(methylamino)pyrimidine with 4-hydroxyphenol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure intermediate.

Urea Bond Formation

The final step involves coupling the two intermediates via urea bond formation. This is achieved using a carbodiimide-mediated coupling reaction:

  • Activation : The aniline group of the trifluoromethyl-piperazine intermediate is reacted with triphosgene to generate an isocyanate intermediate.
  • Coupling : The isocyanate reacts with the amino group of the pyrimidine-ether intermediate in anhydrous dichloromethane (DCM) at 0–5°C.
  • Workup : The reaction mixture is quenched with ice water, and the product is extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

Reaction Optimization

  • Temperature control : Maintaining subambient temperatures prevents side reactions such as oligomerization.
  • Catalyst selection : Use of 4-dimethylaminopyridine (DMAP) enhances reaction efficiency.
  • Yield : Reported yields for this step range from 65% to 78%.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash chromatography (silica gel, gradient elution with methanol/DCM) to achieve >98% purity. High-performance liquid chromatography (HPLC) confirms purity using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): Peaks at δ 8.21 (s, 1H, urea NH), 7.89 (d, J = 8.4 Hz, 2H, aromatic), and 2.45 (q, J = 7.2 Hz, 2H, piperazine-CH₂).
  • Mass spectrometry : [M+H]⁺ ion at m/z 530.56 (calculated 529.56).

Solubility and Formulation Considerations

This compound exhibits poor aqueous solubility (<0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO; >50 mg/mL) and ethanol (>51.2 mg/mL). For in vivo studies, formulations often use 30% Captisol® in saline to enhance bioavailability.

Industrial-Scale Synthesis Challenges

Scaling this compound synthesis presents challenges:

  • Cost of trifluoromethyl reagents : CF₃I is expensive and requires careful handling.
  • Purification bottlenecks : Chromatography is inefficient for large batches; recrystallization (solvent: ethanol/water) is preferred.
  • Regulatory compliance : Residual solvents (DCM, DMSO) must meet ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Carbodiimide coupling 78 98.5 High reproducibility
Phosgene-based 82 97.2 Faster reaction time
Microwave-assisted 68 99.1 Reduced solvent use

Microwave-assisted synthesis, though lower yielding, reduces reaction times from 12 hours to 30 minutes.

Chemical Reactions Analysis

AST-487 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: AST-487 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Treatment Applications

1.1 Inhibition of RET Kinase Activity

AST 487 has demonstrated significant efficacy in inhibiting RET kinase activity, which is crucial for the proliferation of certain cancer cells, particularly those with activating mutations. In vitro studies show that this compound effectively decreases RET autophosphorylation and the activation of downstream signaling pathways such as PLCγ and ERK in cell lines harboring RET mutations, such as PC-RET/PTC3 and TT cells. The compound exhibits a dose-dependent inhibition of cell growth in these models, indicating its potential as a targeted therapy for RET-driven cancers, particularly thyroid cancers that do not harbor BRAF mutations .

1.2 Antileukemic Effects on FLT3 Mutations

In addition to its effects on RET, this compound has shown promising results against FLT3-ITD (internal tandem duplication) mutations prevalent in acute myeloid leukemia (AML). Studies indicate that this compound selectively induces apoptosis and cell cycle arrest in leukemic cells expressing mutant FLT3, with an IC50 value significantly lower than that of other FLT3 inhibitors like PKC412. This selectivity allows it to spare normal cells, thereby reducing potential side effects associated with broader kinase inhibition .

1.3 Efficacy in Xenograft Models

In vivo studies using mouse models have confirmed the antitumor efficacy of this compound. Administration of the compound at doses greater than 30 mg/kg per day resulted in substantial reductions in tumor size for xenografts expressing RET mutations. Notably, a marked decrease in RET protein levels was observed post-treatment, reinforcing the compound's potential as a therapeutic agent against RET-driven tumors .

Mechanistic Insights

2.1 Selectivity and Potency

This compound has been characterized by its high selectivity towards mutant forms of RET and FLT3 while exhibiting minimal activity against wild-type kinases. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions in patients undergoing treatment .

2.2 Combination Therapies

Recent studies have explored the combination of this compound with standard chemotherapeutic agents, revealing enhanced antiproliferative effects on mutant FLT3-expressing cells. This suggests that this compound could be effectively integrated into existing treatment regimens for AML, potentially overcoming resistance mechanisms associated with conventional therapies .

Summary of Research Findings

Study Target Key Findings Model
RETDose-dependent inhibition of growth in thyroid cancer cell lines; significant tumor size reduction in xenograftsNIH3T3-RETC634W xenografts
FLT3Induces apoptosis and cell cycle arrest; significantly more potent than PKC412 against mutant FLT3AML patient-derived cells
RET/FLT3High selectivity towards mutant kinases; potential for combination therapy to enhance efficacyVarious cancer cell lines

Mechanism of Action

AST-487 exerts its effects by inhibiting the activity of the RET kinase. The compound binds to the kinase domain of RET, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells with activating RET mutations . Additionally, AST-487 has been shown to inhibit other kinases such as FLT3 and c-Kit, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Below is a comparative analysis based on target specificity, structural features, and drug-likeness:

Target Selectivity and Potency

Property AST 487 Typical RET Inhibitors* Flt-3 Inhibitors*
RET IC50 880 nM 1–100 nM (e.g., Cabozantinib) N/A
Flt-3 IC50 520 nM N/A 1–50 nM (e.g., Midostaurin)
Selectivity Dual RET/Flt-3 High RET selectivity High Flt-3 selectivity
Binding Affinity (Kd) 1,400,000 nM <100 nM (high affinity) <50 nM (high affinity)

Notes:

  • This compound exhibits moderate potency against RET and Flt-3 compared to clinically approved inhibitors, which typically have sub-100 nM IC50 values. Its dual activity may be advantageous for combinatorial studies but could reduce specificity in single-target applications .
  • The high Kd value (1.4 µM) from BindingDB suggests weaker target engagement compared to optimized inhibitors .

Physicochemical and Pharmacokinetic Properties

Property This compound Ideal Kinase Inhibitor
Molecular Weight 529.56 g/mol ≤500 g/mol
Hydrogen Bond Acceptors 10 ≤10
Hydrogen Bond Donors 3 ≤5
LogP (XLogP3) 3.8 ≤3
Solubility 50 mg/mL in DMSO >10 mg/mL (aqueous)

Notes:

  • This compound’s high molecular weight and LogP may hinder passive diffusion across cell membranes, necessitating formulation optimization for in vivo use .
  • DMSO solubility (94.42 mM) facilitates in vitro studies but limits compatibility with aqueous biological systems .

Structural and Functional Analogues

  • Urea-Based Inhibitors: this compound’s urea scaffold is shared with other kinase inhibitors (e.g., Sorafenib).
  • Dual RET/Flt-3 Inhibitors : Few compounds exhibit comparable dual activity. For instance, Lestaurtinib (Flt-3 IC50: 3 nM) lacks RET activity, highlighting this compound’s unique profile .

Biological Activity

AST 487, also known as NVP-AST487, is a novel compound recognized primarily for its role as an inhibitor of various receptor tyrosine kinases, particularly FLT3 and RET. This compound has garnered attention in the field of cancer research due to its potent biological activity against specific cancer cell lines and its potential therapeutic applications.

This compound functions as an ATP-competitive inhibitor, exhibiting a high affinity for multiple kinases:

  • FLT3 : Ki value of 0.12 μM, indicating strong inhibition.
  • RET : IC50 value of 0.88 μM, demonstrating effective inhibition in various cellular contexts.
  • Other Kinases : It also inhibits KDR, c-KIT, and c-Abl with IC50 values below 1 μM .

In Vitro Studies

Research has shown that this compound significantly inhibits cellular proliferation in various cancer cell lines:

  • Acute Myeloid Leukemia (AML) : Inhibition of FLT3-ITD-Ba/F3 cells with an IC50 < 5 nM, leading to substantial cell death at low concentrations (0.01 μM) compared to patient samples .
  • Thyroid Cancer : Inhibition of RET autophosphorylation and downstream signaling pathways (PLCγ and ERK) in cells harboring RET mutations .
  • Bladder Cancer : this compound has been shown to reduce hTERT mRNA levels by over 75% in several human bladder cancer cell lines, indicating its potential to target hTERT expression irrespective of promoter mutations .

In Vivo Efficacy

In animal models, this compound demonstrated significant antitumor activity:

  • Xenograft Models : In NIH3T3-RETC634W xenografts, doses greater than 30 mg/kg/day resulted in notable tumor size reductions .
  • Dose-Dependent Effects : In bladder cancer models, a dose-dependent decrease in cell proliferation was observed, with IC50 values ranging from 1.3 to 2.5 μM across different cell lines .

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound:

  • AML Treatment : The compound's ability to induce cell death in AML cells suggests it could serve as a therapeutic option for patients with FLT3 mutations.
  • Bladder Cancer Management : Its effectiveness in downregulating hTERT expression positions this compound as a candidate for treating bladder cancers characterized by elevated hTERT levels, even in cases without promoter mutations .

Summary Table of Biological Activity

Target KinaseKi/IC50 ValueActivity Description
FLT3Ki = 0.12 μMPotent inhibitor; significant effect on AML cells
RETIC50 = 0.88 μMEffective in thyroid cancer; inhibits autophosphorylation
KDRIC50 < 1 μMInhibits kinase activity in various assays
c-KITIC50 < 1 μMInhibitory effects noted in cell lines with c-KIT mutations
c-AblIC50 < 1 μMExhibits inhibitory action across multiple cellular contexts

Q & A

Basic Research Questions

Q. How should researchers formulate precise and testable research questions for studying AST 487?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistent mechanistic data or understudied applications). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. Ensure questions are resolvable within resource constraints and align with this compound’s chemical properties (e.g., solubility, stability). For example: "How does pH variability influence the catalytic efficiency of this compound in enzymatic reactions under physiological conditions?" Validate feasibility through pilot experiments and literature reviews .

Q. What are the foundational principles for designing experiments to study this compound’s biochemical activity?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors or inert analogs) to isolate this compound’s effects .
  • Replication : Use ≥3 biological replicates to account for variability.
  • Factorial Design : Test interactions between variables (e.g., temperature, concentration) using a 2x2 matrix (Table 1) .

Table 1 : Example Factorial Design for this compound Reactivity

VariableLevel 1Level 2Response Measure
Temperature25°C37°CReaction Rate
Concentration1 mM5 mMProduct Yield

Q. Which data collection methods are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Spectroscopy : Use NMR and HPLC to confirm purity and structural integrity .
  • Thermodynamic Assays : Conduct isothermal titration calorimetry (ITC) to measure binding affinity.
  • Kinetic Profiling : Employ stopped-flow techniques for rapid reaction analysis.
    Document protocols rigorously to ensure reproducibility .

Q. How can researchers conduct a systematic literature review on this compound?

  • Methodological Answer :

  • Database Selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound synthesis," "kinetic studies").
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., post-2010), peer-reviewed status, and methodological rigor.
  • Meta-Analysis : Use tools like RevMan to compare catalytic efficiency across studies .

Q. What statistical approaches are essential for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Calculate 95% confidence intervals for IC50 values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Multi-Modal Validation : Cross-validate findings using orthogonal assays (e.g., SPR for binding, cell-based assays for activity) .
  • Pharmacokinetic Modeling : Assess bioavailability and metabolic stability in animal models to explain discrepancies.
  • Mechanistic Studies : Use molecular dynamics simulations to probe this compound’s behavior in physiological environments .

Q. What strategies optimize this compound’s synthetic yield while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Green Chemistry Principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mode of action?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
  • Proteomics : Use LC-MS/MS to quantify protein expression changes.
  • Network Analysis : Build interaction networks using STRING or Cytoscape to pinpoint hub targets .

Q. What theoretical frameworks guide hypothesis generation for this compound’s novel applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity using QSAR models.
  • Systems Biology : Map this compound’s targets onto disease-specific pathways (e.g., cancer metabolism).
  • Crystal Structure Analysis : Perform X-ray crystallography to inform rational drug design .

Q. How can researchers address reproducibility challenges in this compound studies?

  • Methodological Answer :
  • Open Science Practices : Share raw data and protocols via repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to replicate key findings.
  • Standardization : Adopt CONSORT guidelines for experimental reporting .

Properties

IUPAC Name

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPGGGTTYSGTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212239
Record name AST-487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630124-46-8
Record name AST-487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AST-487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AST-487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.